ロサルタン不純物B
説明
Losartan alpha-Butyl-losartan Aldehyde Adduct, also known as Losartan Impurity B, is a chemical compound with the molecular formula C44H44Cl2N12O2 and a molecular weight of 843.81 g/mol . This compound is an impurity found in Losartan, a medication widely used to treat hypertension and diabetic nephropathy . Losartan alpha-Butyl-losartan Aldehyde Adduct is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学的研究の応用
Losartan alpha-Butyl-losartan Aldehyde Adduct has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Losartan formulations.
Biology: Researchers use this compound to study the metabolic pathways and degradation products of Losartan.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Losartan by providing insights into its impurities.
Industry: The compound is used in quality control processes to ensure the purity and efficacy of Losartan products
作用機序
- Its role is to mediate the effects of angiotensin II, a potent vasoconstrictor and regulator of blood pressure .
- The affinity of Losartan Impurity B for the AT1 receptor is approximately 1000 times greater than its affinity for the AT2 receptor .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
It is known that Losartan and its related compounds interact with the angiotensin II type 1 (AT1) receptor . This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure
Cellular Effects
It has been suggested that azido impurities, such as Losartan Impurity B, could potentially alter DNA and raise cancer risk . This is based on the mutagenic nature of azido impurities
Molecular Mechanism
Losartan, the parent compound, works by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Losartan Impurity B in laboratory settings. It has been found that azido impurities can form during the manufacture of the active ingredient Losartan
Metabolic Pathways
Losartan is metabolized by cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes
準備方法
The synthesis of Losartan alpha-Butyl-losartan Aldehyde Adduct involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product .
化学反応の分析
Losartan alpha-Butyl-losartan Aldehyde Adduct undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
類似化合物との比較
Losartan alpha-Butyl-losartan Aldehyde Adduct can be compared with other similar compounds, such as:
Losartan: The parent compound, used to treat hypertension.
Losartan Carboxylic Acid: Another impurity found in Losartan formulations.
Losartan Methyl Ester: A derivative of Losartan used in research.
The uniqueness of Losartan alpha-Butyl-losartan Aldehyde Adduct lies in its specific chemical structure and the role it plays as an impurity in Losartan formulations. This compound provides valuable insights into the stability and degradation of Losartan, making it an essential tool in pharmaceutical research and quality control .
生物活性
Losartan, an angiotensin II receptor blocker (ARB), is primarily used for managing hypertension and certain cardiovascular conditions. However, the presence of impurities, particularly Losartan Impurity B, has raised concerns regarding its biological activity and safety profile. This article delves into the biological activity of Losartan Impurity B, presenting findings from various studies, case reports, and data tables.
1. Overview of Losartan Impurity B
Losartan Impurity B is identified as the potassium salt of 5-(4'-methyl-1,1'-biphenyl-2-yl)-2H-tetrazole. It is formed during the synthesis of losartan and can be detected in trace amounts in pharmaceutical formulations. Understanding its biological activity is crucial due to its potential effects on drug efficacy and safety.
2. Biological Activity and Mechanism
Losartan and its impurities interact with the renin-angiotensin system (RAS), primarily by blocking the AT1 receptor, which mediates various physiological responses such as vasoconstriction and aldosterone secretion. The active metabolite of losartan exhibits a higher affinity for the AT1 receptor compared to other receptors, thus influencing blood pressure regulation and fluid balance .
Table 1: Comparison of Biological Activity
Compound | Mechanism of Action | Affinity for AT1 Receptor | Clinical Effects |
---|---|---|---|
Losartan | Selective AT1 receptor antagonist | High | Lowers blood pressure |
Losartan Impurity B | Potentially similar to losartan | Unknown | Unknown; requires further study |
3. Case Studies and Clinical Findings
Several studies have highlighted the implications of losartan and its impurities on liver function and overall safety:
- A recent case report detailed a 54-year-old male who experienced severe hepatotoxicity attributed to losartan use. Upon discontinuation, liver function improved significantly, indicating a potential adverse effect related to either losartan or its impurities .
- Another study investigated the effects of losartan on keloid management, suggesting that while losartan may inhibit inflammation through AT1 receptor blockade, the role of impurities like Impurity B remains unclear .
4. Safety Concerns and Regulatory Actions
The detection of nitrosamine impurities in losartan formulations has led to recalls and increased scrutiny from regulatory bodies. For instance, recent recalls involved products containing N-nitroso-N-methyl-4-aminobutyric acid (NMBA), which raised concerns about potential carcinogenic effects . While Losartan Impurity B has not been directly linked to similar issues, its presence necessitates thorough evaluation.
Table 2: Summary of Safety Findings
Study/Report | Findings | Implications |
---|---|---|
Case Report (2023) | Severe hepatotoxicity linked to losartan | Highlights need for monitoring liver function |
Regulatory Recall | Presence of NMBA in losartan products | Increased scrutiny on impurity levels |
5. Research Gaps and Future Directions
Despite existing studies on losartan's biological activity, research specifically focused on Losartan Impurity B is limited. Future studies should aim to:
- Investigate the pharmacokinetics of Losartan Impurity B in vivo to understand its absorption, distribution, metabolism, and excretion.
- Assess the long-term effects of exposure to this impurity in clinical settings.
- Conduct comparative studies to evaluate the efficacy and safety profiles of formulations with varying impurity levels.
特性
IUPAC Name |
1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMRAUQPGDBON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675996 | |
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-48-6 | |
Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。